Activated EG3 Tail
CAS No.:
Cat. No.: VC20244372
Molecular Formula: C43H47N3O10
Molecular Weight: 765.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C43H47N3O10 |
---|---|
Molecular Weight | 765.8 g/mol |
IUPAC Name | 4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate |
Standard InChI | InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+ |
Standard InChI Key | PGOZXYWYCWQPMP-RGYBLISZSA-N |
Isomeric SMILES | C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES | C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Characteristics
Activated EG3 Tail is a synthetic organic compound classified under the category of oligonucleotide conjugation agents. Its molecular structure comprises a 43-carbon backbone interspersed with nitrogen and oxygen functional groups, enabling precise interactions with nucleic acid targets . Key physicochemical properties include:
Nuclear magnetic resonance (NMR) analyses confirm the structural integrity of Activated EG3 Tail, with H-NMR spectra consistent with its proposed configuration . The absence of reported boiling or melting points suggests its primary use in controlled laboratory environments rather than industrial-scale synthesis .
Mechanism of Action: Exon Skipping and Oligomer Conjugation
Activated EG3 Tail facilitates the synthesis of antisense oligonucleotide (AON) conjugates designed to induce exon skipping in dystrophin pre-mRNA. By binding to splice-regulatory elements, these conjugates promote the exclusion of frameshift-causing exons (e.g., exon 51 in DMD), thereby restoring the reading frame and enabling partial dystrophin expression . This mechanism parallels strategies employing U7 small nuclear RNA (snRNA) vectors, which enhance exon skipping by recruiting splicing silencers like heterogeneous ribonucleoprotein A1 (hnRNPA1) .
The compound’s efficacy stems from its EG3 tail, a triethylene glycol spacer that improves oligonucleotide solubility and nuclease resistance . Structural analogs of this tail have been shown to optimize cellular uptake and target affinity in preclinical models of muscular dystrophy .
Applications in Muscular Dystrophy Research
Preclinical Validation
In vitro studies using patient-derived myoblasts demonstrate that Activated EG3 Tail-conjugated oligonucleotides restore dystrophin expression to near wild-type levels by skipping exon 51 . This aligns with findings from lentiviral-delivered U7 snRNA constructs, which achieved comparable exon skipping efficiencies in DMD models .
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